molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-91-8

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No. B2591520
CAS RN: 893989-91-8
M. Wt: 432.32
InChI Key: KWYXRRPRPURRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a relatively new chemical compound. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . For instance, 2,4-dichlorophenoxy acetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . The acid was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is characterized by the presence of a 2,4-dichlorophenoxy group and an imidazo[2,1-b]thiazol-6-yl group . The compound has a molecular formula of C20H15Cl2N3O2S and a molecular weight of 432.32.

Scientific Research Applications

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have shown promise as antimycobacterial agents. These compounds, including the one , have been designed and synthesized to target Mycobacterium tuberculosis (Mtb). The most active derivatives display significant inhibitory activity against Mtb with low cellular toxicity towards lung fibroblast cell lines . This suggests their potential use in developing new treatments for tuberculosis.

Anticancer Activity

Some imidazo[2,1-b]thiazole-based compounds have been evaluated for their anticancer properties. They have been tested against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma. Certain derivatives exhibit cytotoxic activity, indicating their potential as cancer therapeutics . Molecular docking studies have also been conducted to understand their interactions with cancer-related proteins.

Pan-RAF Inhibitors for Melanoma

Imidazo[2,1-b]thiazole derivatives have been discovered as potent pan-RAF inhibitors with promising in vitro and in vivo anti-melanoma activity. These compounds can inhibit the MAPK pathway, which is often hyperactivated in cancer cells due to mutations in the BRAF gene . This inhibition can lead to controlled cellular growth and is a potential strategy for melanoma treatment.

Antitumor Activity

Certain imidazo[2,1-b]thiazole compounds have been screened for antitumor activity. They have shown the ability to suppress the growth of kidney cancer cells and have displayed effects on other cancer cell lines, including prostate, colon cancer, and leukemia . This indicates their broad potential in cancer treatment.

MNK Inhibitors for Cancer Treatment

Imidazo[2,1-b][1,3,4]thiadiazol scaffolds have been used to design novel MNK inhibitors. These inhibitors can effectively prevent the phosphorylation of eIF4E in various cancer cell lines, which is a crucial step in cancer progression . Their selective inhibition of MNKs suggests their utility in cancer therapy.

Inhibition of FAK in Tumor Cells

New imidazo[2,1-b][1,3,4]thiadiazole derivatives have been found to inhibit FAK (Focal Adhesion Kinase), which plays a role in tumor cell proliferation and migration. Compounds with this scaffold have shown antiproliferative and antimigratory activity, associated with the inhibition of phospho-FAK . This could be a new avenue for developing antitumor drugs.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXRRPRPURRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.